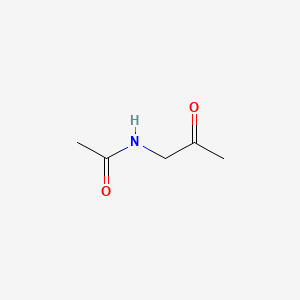
N-(2-Oxopropyl)acetamide
Cat. No. B1329468
Key on ui cas rn:
7737-16-8
M. Wt: 115.13 g/mol
InChI Key: SICIPBMLFSQZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08859535B2
Procedure details


A solution of 1-bromo-4-iodobenzene (1.843 g, 6.51 mmol) in THF (10 ml) was immersed in a dry ice-acetone bath. Ethylmagnesiumbromid (3M) in diethylether (2.90 ml, 8.69 mmol) was added very slowly by a syringe at −41° C. to −39° C. (exothermic reaction, grey precipitation!) and the reaction was kept at −40° C. for 1 hr. A solution of 1-acetamido-acetone (0.5 g, 4.34 mmol) in THF (4 ml) was added slowly below −60° C. The reaction was allowed to warm up to room temperature. The reaction mixture was quenched with aqueous saturated NH4Cl solution before dilution with ethyl acetate. The organic phase was separated and washed with brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude material which was purified by preparative. HPLC (reversed phase). Fractions containing the product were pooled and worked up (addition of NaHCO3, removal of acetonitrile followed by extraction with DCM) to obtain title compound as a yellowish solid (13% yield).






Name
Yield
13%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C([Mg]Br)C.C(OCC)C.[C:18]([NH:21][CH2:22][C:23]([CH3:25])=[O:24])(=[O:20])[CH3:19]>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:23]([OH:24])([CH3:25])[CH2:22][NH:21][C:18](=[O:20])[CH3:19])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.843 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[Mg]Br
|
|
Name
|
|
|
Quantity
|
2.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NCC(=O)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(exothermic reaction, grey precipitation!)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with aqueous saturated NH4Cl solution before dilution with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain the crude material which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by preparative
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
(addition of NaHCO3, removal of acetonitrile followed by extraction with DCM)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(CNC(C)=O)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 13% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
